2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid
Overview
Description
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid: is a complex organic compound with the molecular formula C26H31N3O2 . This compound is known for its unique structure, which includes multiple dimethylamino groups attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with dimethylamino compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.
Biology: In biological research, benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- is used as a fluorescent probe. Its ability to emit fluorescence under specific conditions makes it useful for studying biological processes at the molecular level.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets are studied to develop new drugs and treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant and stable colors in various materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in these interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these biological molecules, leading to various physiological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Benzoic acid, 4-(dimethylamino)-: This compound has a similar structure but lacks the bis[4-(dimethylamino)phenyl]methyl group.
Methyl 4-(dimethylamino)benzoate: This ester derivative has similar chemical properties but different reactivity due to the ester functional group.
Uniqueness: The uniqueness of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- lies in its multiple dimethylamino groups and the bis[4-(dimethylamino)phenyl]methyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-27(2)20-11-7-18(8-12-20)25(19-9-13-21(14-10-19)28(3)4)23-16-15-22(29(5)6)17-24(23)26(30)31/h7-17,25H,1-6H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGGOSXJLSPVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061641 | |
Record name | Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-69-2 | |
Record name | 2-[Bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(bis(4-(dimethylamino)phenyl)methyl)-5-(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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